N-Bromo-2,6-dichlorobenzamide (CAS 71411-63-7): A Comprehensive Guide to Mechanisms, Applications, and Protocols
N-Bromo-2,6-dichlorobenzamide (CAS 71411-63-7): A Comprehensive Guide to Mechanisms, Applications, and Protocols
Executive Summary
N-Bromo-2,6-dichlorobenzamide (CAS: 71411-63-7) is a highly specialized N-haloamide utilized extensively in advanced organic synthesis and pharmaceutical development. The presence of two chlorine atoms at the ortho positions of the benzene ring introduces profound steric hindrance and electronic deactivation. This "ortho-effect" uniquely stabilizes the N-Br bond against spontaneous homolytic cleavage compared to unsubstituted N-bromobenzamide, while preserving its utility as a potent, controlled electrophilic brominating agent, an oxidant, and a stable precursor for the Hofmann rearrangement.
This whitepaper provides a rigorous technical breakdown of its chemical properties, mechanistic pathways, and field-proven experimental protocols designed for high-yield, reproducible synthesis.
Chemical Identity and Core Properties
Understanding the physicochemical parameters of N-Bromo-2,6-dichlorobenzamide is critical for predicting its solubility, reactivity, and stability in various solvent systems[1]. The compound acts as a source of electrophilic bromine (
Table 1: Chemical and Structural Identifiers
| Property | Value |
| CAS Registry Number | 71411-63-7[3] |
| IUPAC Name | N-bromo-2,6-dichlorobenzamide[2] |
| Molecular Formula | C₇H₄BrCl₂NO[1] |
| Molecular Weight | 268.92 g/mol [1] |
| Canonical SMILES | O=C(NBr)c1c(Cl)cccc1Cl[3] |
| InChIKey | DLZZEJRBGSKHOY-UHFFFAOYSA-N[3] |
| Reactivity Profile | Electrophilic halogenating agent, oxidant, isocyanate precursor |
Mechanistic Pathways & Reactivity Profile
As a Senior Application Scientist, it is essential to look beyond the overall transformation and understand the transient intermediates that dictate reaction outcomes. N-Bromo-2,6-dichlorobenzamide participates primarily in two distinct mechanistic pathways: Controlled Oxidation and the Hofmann Rearrangement .
Controlled Oxidation of Alcohols and Sulfides
N-bromobenzamides are highly effective oxidants for converting primary alcohols to aldehydes and sulfides to sulfoxides. In acidic aqueous media, the active oxidizing species is not the N-bromoamide itself, but rather the protonated hypobromous acid species (
The Causality of Mercuric Acetate:
A critical challenge in N-bromoamide oxidations is the formation of molecular bromine (
The Hofmann Rearrangement
The Hofmann rearrangement converts primary amides to primary amines with one fewer carbon atom. Using a pre-synthesized, stable N-bromoamide like N-Bromo-2,6-dichlorobenzamide offers superior stoichiometric control compared to the traditional in situ generation using hazardous
The reaction is driven by the migration of the electron-deficient 2,6-dichlorophenyl group from the carbonyl carbon to the nitrogen atom, concomitant with the expulsion of the bromide leaving group.
Caption: Mechanism of the Hofmann Rearrangement for N-Bromo-2,6-dichlorobenzamide.
Quantitative Data and Kinetic Parameters
Kinetic studies on the oxidation of substrates by N-bromobenzamides reveal highly structured dependencies. Understanding these parameters allows chemists to optimize reaction times and scale-up processes safely.
Table 2: Kinetic Dependencies in N-Bromoamide Oxidations[5][6]
| Parameter | Kinetic Order / Dependency | Mechanistic Implication |
| [N-Bromo-2,6-dichlorobenzamide] | First-order | The oxidant is directly involved in the rate-determining step. |
| [Substrate] (e.g., Alcohol) | First-order | Indicates a bimolecular interaction in the transition state. |
| [H⁺] (Acidity) | Fractional / First-order | Protonation of the oxidant to form |
| Added Benzamide | Retardation (Negative effect) | Suggests a pre-equilibrium step where benzamide is a product. |
| [Hg(OAc)₂] | Zero-order | Scavenges |
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. Every reagent addition has a specific, mechanistic purpose to prevent side reactions and ensure high fidelity.
Protocol A: Selective Oxidation of Primary Alcohols to Aldehydes
This protocol utilizes N-Bromo-2,6-dichlorobenzamide for the controlled oxidation of primary alcohols, preventing over-oxidation to carboxylic acids[6].
-
Preparation of the Reaction Matrix: Dissolve the primary alcohol (1.0 mmol) in a 1:1 (v/v) mixture of aqueous acetic acid (10 mL). Causality: Acetic acid provides a polar, protic environment that stabilizes the cationic transition states.
-
Bromide Scavenging: Add mercuric acetate (
, 0.05 mmol) to the solution. Causality: This prevents the accumulation of , halting the formation of and eliminating competitive radical bromination pathways. -
Acidification: Add perchloric acid (
, 0.1 mmol) to the mixture. Causality: is a non-nucleophilic acid that protonates the N-bromoamide, generating the highly active electrophile. -
Oxidant Addition & Photochemical Control: Coat the reaction flask in aluminum foil to exclude light. Slowly add N-Bromo-2,6-dichlorobenzamide (1.1 mmol) at 30°C. Causality: Light exclusion prevents the photochemical homolysis of the N-Br bond, maintaining the ionic oxidation mechanism.
-
Monitoring and Quenching: Monitor the reaction iodometrically or via TLC. Upon completion (typically 2-4 hours), quench the reaction with a saturated sodium thiosulfate solution to neutralize any residual active bromine species.
-
Isolation: Extract the aldehyde using dichloromethane, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Base-Promoted Hofmann Rearrangement to 2,6-Dichloroaniline
This protocol leverages the stable N-bromoamide to achieve a controlled rearrangement without the use of elemental bromine[7].
-
Deprotonation (Anion Formation): Suspend N-Bromo-2,6-dichlorobenzamide (1.0 mmol) in a 10% aqueous
solution (5 mL) at 0°C to 5°C. Stir for 15-30 minutes. Causality: The low temperature ensures that the base abstracts the acidic N-H proton to form the N-bromoamide anion without prematurely triggering the rearrangement or causing hydrolysis. -
Thermal Rearrangement: Remove the ice bath and heat the reaction mixture to 70°C - 80°C for 45-60 minutes. Causality: Thermal energy is required to overcome the activation barrier for the migration of the sterically hindered 2,6-dichlorophenyl group, simultaneously expelling the bromide ion to form the isocyanate intermediate.
-
In Situ Hydrolysis: The basic aqueous environment immediately hydrolyzes the transient isocyanate to carbamic acid, which rapidly decarboxylates (releases
) to yield 2,6-dichloroaniline. -
Work-up: Cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under vacuum and purify the resulting 2,6-dichloroaniline via silica gel column chromatography.
Safety, Handling, and Storage
N-Bromo-2,6-dichlorobenzamide is a reactive halogenating agent. To maintain its titer and prevent degradation:
-
Light Sensitivity: The N-Br bond is susceptible to UV-induced homolytic cleavage. Store in amber or opaque containers[8].
-
Moisture Sensitivity: Prolonged exposure to ambient moisture can lead to slow hydrolysis, yielding 2,6-dichlorobenzamide and hypobromous acid.
-
Storage: Keep in a tightly sealed container within a desiccator at 2°C to 8°C. Ensure the storage environment is free from reducing agents and strong bases.
References
-
"N-Bromo-2,6-dichlorobenzamide - CAS Common Chemistry", American Chemical Society (CAS). Available at: [Link]
-
"N-Bromo-2,6-dichlorobenzamide | C7H4BrCl2NO | CID 117140", PubChem, National Institutes of Health. Available at: [Link]
-
"Kinetics and Mechanism of Oxidation of Some Primary Alcohols by N-Bromobenzamide", Asian Journal of Chemistry, Vol. 12, No. 4 (2000), 1071–1075. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. N-Bromo-2,6-dichlorobenzamide | C7H4BrCl2NO | CID 117140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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